molecular formula C20H35NO8 B12368812 (S,E)-Tco2-peg4-cooh

(S,E)-Tco2-peg4-cooh

Cat. No.: B12368812
M. Wt: 417.5 g/mol
InChI Key: YRYNJOIFSWRUJN-MJICGBHWSA-N
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Description

(S,E)-Tco2-peg4-cooh is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. The presence of the PEG chain enhances its solubility and biocompatibility, making it useful in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-Tco2-peg4-cooh typically involves the following steps:

    Synthesis of Trans-Cyclooctene (Tco): This can be achieved through the ring-closing metathesis of diene precursors.

    Attachment of PEG Chain: The PEG chain is introduced via a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with a suitable leaving group on the Tco derivative.

    Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The terminal hydroxyl group of the PEG chain can be oxidized to form the carboxylic acid group.

    Substitution: The PEG chain is introduced via nucleophilic substitution reactions.

    Addition: The Tco moiety can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Jones reagent, TEMPO.

    Nucleophiles: PEG derivatives with terminal hydroxyl groups.

    Catalysts: Metathesis catalysts for the synthesis of Tco.

Major Products:

    Carboxylic Acid Derivatives: Resulting from the oxidation of the terminal hydroxyl group.

    PEGylated Tco Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S,E)-Tco2-peg4-cooh has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and solubility.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (S,E)-Tco2-peg4-cooh involves its ability to undergo cycloaddition reactions, which can be used to form stable covalent bonds with various substrates. The PEG chain enhances its solubility and biocompatibility, allowing it to interact with biological molecules and surfaces effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing its interactions with target molecules.

Comparison with Similar Compounds

    (S,E)-Tco2-peg4-NH2: Similar structure but with an amine group instead of a carboxylic acid.

    (S,E)-Tco2-peg4-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    (S,E)-Tco2-peg4-COOCH3: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness: (S,E)-Tco2-peg4-cooh is unique due to its carboxylic acid group, which provides additional reactivity and the ability to form ionic interactions. This makes it particularly useful in applications where strong and stable interactions are required.

Properties

Molecular Formula

C20H35NO8

Molecular Weight

417.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1

InChI Key

YRYNJOIFSWRUJN-MJICGBHWSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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